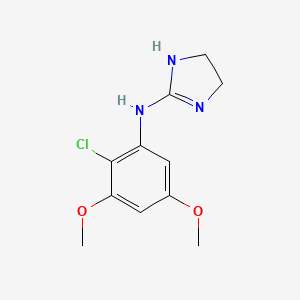
1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,5-dimethoxyaniline and glyoxal.
Formation of Imidazole Ring: The key step involves the cyclization reaction to form the imidazole ring. This can be achieved by reacting 2-chloro-3,5-dimethoxyaniline with glyoxal under acidic or basic conditions.
Reduction: The resulting imidazole intermediate is then subjected to reduction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
類似化合物との比較
Similar Compounds
1H-Imidazole-2-amine: A simpler imidazole derivative with similar core structure.
2-Chloro-3,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Dihydroimidazole derivatives: Compounds with similar dihydroimidazole ring structure.
Uniqueness
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is unique due to the presence of the 2-chloro-3,5-dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
573704-42-4 |
|---|---|
分子式 |
C11H14ClN3O2 |
分子量 |
255.70 g/mol |
IUPAC名 |
N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-7-5-8(10(12)9(6-7)17-2)15-11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
InChIキー |
PTEIKOHMOSEBER-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)Cl)NC2=NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


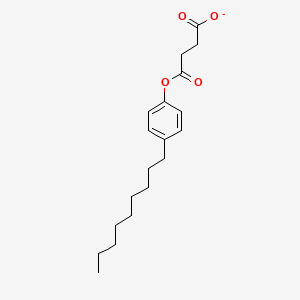

![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
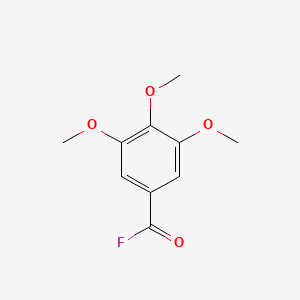
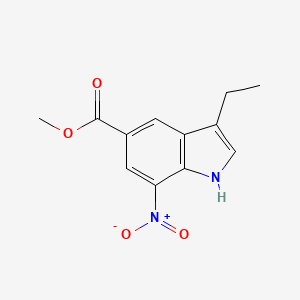
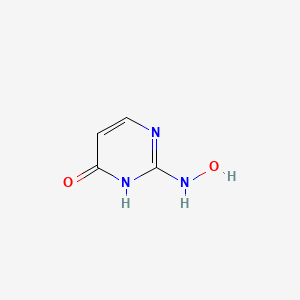
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
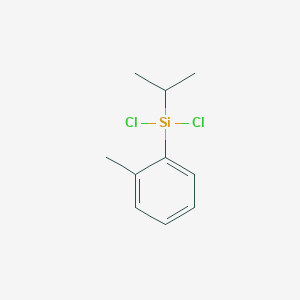

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
